1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Oxocyclohexyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H14O3 It is characterized by a cyclopropane ring attached to a cyclohexanone moiety, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable cyclohexanone derivative. One common method is the reaction of cyclohexanone with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Oxocyclohexyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of 1-(4-hydroxycyclohexyl)cyclopropane-1-carboxylic acid.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1-(4-Oxocyclohexyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and carboxylic acid group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid.
Cyclopropane-1-carboxylic acid: Shares the cyclopropane ring and carboxylic acid group.
Cyclohexane-1,4-dione: A potential oxidation product of the compound.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring and a cyclohexanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
1158752-66-9 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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